molecular formula C12H12F3NO2 B591805 (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid CAS No. 1005174-17-3

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Cat. No.: B591805
CAS No.: 1005174-17-3
M. Wt: 259.228
InChI Key: CNCIJHJOEHBPBF-FNORWQNLSA-N
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Description

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel anti-tuberculosis agents. This compound serves as a critical building block in the synthesis of 1,3-diarylpyrazolyl-acylsulfonamide derivatives, which have been identified through phenotypic screening as potent inhibitors of Mycobacterium tuberculosis . These inhibitors are bactericidal against replicating Mtb and retain activity against multidrug-resistant clinical isolates, indicating their potential to address a significant global health challenge . Initial biological studies suggest that compounds derived from this intermediate exhibit a potentially novel mode of action, as they show no cross-resistance with established cell wall targets like MmpL3, DprE1, and InhA . This makes this compound a valuable reagent for exploring new therapeutic strategies against drug-resistant TB. Researchers utilize this compound to build complex molecular architectures aimed at targeting mycobacterial survival in cholesterol-containing environments, a relevant condition for in vivo bacterial persistence . Its application is strictly confined to laboratory research for the purpose of developing new pharmaceutical compounds.

Properties

IUPAC Name

(E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCIJHJOEHBPBF-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

Condensation strategies are widely employed to construct the α,β-unsaturated carboxylic acid moiety. A representative method involves reacting 2-propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde with malonic acid under acidic or basic conditions. For instance, Knoevenagel condensation using piperidine as a catalyst in refluxing ethanol yields the target compound with moderate efficiency. Key variables include:

ParameterOptimal ConditionYield Range
CatalystPiperidine45–60%
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours

This method benefits from operational simplicity but often requires post-reaction purification via recrystallization from ethyl acetate/hexane mixtures.

Grignard Reagent-Based Alkylation

Introducing the propyl group via Grignard reagents ensures regioselectivity. A two-step protocol involves:

  • Formation of 3-bromo-6-(trifluoromethyl)pyridine through radical bromination.

  • Alkylation using propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice to form the acrylic acid derivative.

StepConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C72%
Grignard AdditionPropylMgBr, THF, −78°C58%

This route offers superior control over substituent positioning but demands stringent anhydrous conditions.

Direct Trifluoromethylation

Late-stage trifluoromethylation using Umemiya’s reagent (CF₃SO₂Na) enables modular synthesis. A copper-mediated coupling of 3-propyl-2-iodopyridine with CF₃SO₂Na in DMF at 110°C achieves the trifluoromethyl group installation, followed by oxidation to the acrylic acid.

Reaction StageConditionsYield
CF₃ InstallationCuI, Phenanthroline, DMF, 110°C65%
OxidationKMnO₄, H₂O, 60°C81%

This method avoids pre-functionalized pyridine precursors but suffers from higher catalyst costs.

Experimental Optimization Strategies

Microwave-Assisted Hydrolysis

Microwave irradiation significantly accelerates hydrolysis steps. For example, treating (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylonitrile with 6 M HCl in dioxane at 130°C for 90 minutes under microwave conditions achieves 99% conversion to the carboxylic acid.

ParameterValue
Temperature130°C
Time90 minutes
Acid Concentration6 M HCl
Solvent1,4-Dioxane

This approach reduces reaction times from 24 hours to <2 hours, minimizing side product formation.

Coupling Reagent Selection

Peptide coupling agents like PyBop enhance amidations in precursor steps. A documented protocol couples 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid with hydrazine derivatives using PyBop in acetonitrile, yielding 92% of the intermediate.

ReagentSolventBaseYield
PyBopCH₃CN(i-Pr)₂EtN92%
EDC·HClDCMDIEA78%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves scalability and safety. A pilot-scale setup for the Knoevenagel condensation achieved 85% yield with:

ParameterValue
Flow Rate10 mL/min
Residence Time30 minutes
Temperature70°C

This method reduces thermal degradation risks and enhances reproducibility.

Purification Techniques

Reverse-phase preparative HPLC is critical for isolating high-purity batches. A typical protocol uses:

ColumnGradientFlow Rate
Luna C18 (5 μm)10–100% MeCN/H₂O40 mL/min

Post-HPLC basification (pH 12) and extraction with EtOAc recover >95% of the product.

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound’s moisture sensitivity necessitates inert handling. Industrial processes employ glovebox techniques for critical steps, reducing hydrolysis byproducts to <1%.

Byproduct Formation

Decarboxylation during storage is minimized by maintaining pH 6–7 and storing at −20°C under argon .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its trifluoromethyl, propyl, and acrylic acid substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural Features
Compound Name (CAS) Substituents on Pyridine Ring Functional Groups Molecular Weight (g/mol) Structural Similarity Score
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (1005174-17-3) 2-propyl, 6-(trifluoromethyl) Acrylic acid 259.22 Reference
(E)-3-(6-Aminopyridin-3-yl)acrylic acid (167837-43-6) 6-amino Acrylic acid 164.15 0.88
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (920979-05-1) 5-(trifluoromethyl), fused pyrrole ring Carboxylic acid 244.17 0.51
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (358780-14-0) 6-(trifluoromethyl) Ketone 203.15 0.72
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (N/A) 5-fluoro, 6-cyano Methyl ester of acrylic acid 220.18 N/A
Key Observations:
  • Trifluoromethyl Group Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone . However, the target compound combines this group with a propyl chain, further increasing hydrophobicity compared to analogs with smaller substituents like amino or cyano groups .
  • Acrylic Acid vs. Ester Derivatives: The free carboxylic acid in the target compound improves hydrogen-bonding capacity and acidity (pKa ~4-5), whereas methyl esters (e.g., (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate) exhibit lower solubility in aqueous media .
Solubility and Stability:
  • The target compound’s solubility in DMSO (>10 mM) is typical for trifluoromethylated pyridines, but its stability at -80°C surpasses analogs like 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, which may degrade faster due to amine reactivity .
  • Compared to 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, the target compound lacks a fused heterocyclic ring, simplifying synthesis but reducing rigidity .

Biological Activity

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H12F3NO2\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}\text{O}_2

Key Features:

  • Pyridine Ring: The presence of a pyridine ring contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Trifluoromethyl Group: This group enhances the compound's metabolic stability and influences its binding affinity.
  • Acrylic Acid Moiety: This functional group is known for its ability to participate in various biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action:

  • Inhibition of NF-kB Pathway: The compound appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
  • Reduction of Reactive Oxygen Species (ROS): It also reduces ROS production, further mitigating inflammation.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results. Studies conducted on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), revealed that this compound induces apoptosis through:

Cell Line IC50 (µM) Mechanism
MCF-715.4Caspase activation
HT-2922.7Cell cycle arrest at G1 phase

These findings indicate that the compound could be a candidate for further development in cancer therapy.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates compared to standard treatment.
  • Case Study 2: Anti-inflammatory Application
    • A study assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving treatment reported decreased joint pain and swelling, correlating with reduced levels of inflammatory markers in their blood.

Q & A

Q. Structural Confirmation :

  • Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as demonstrated in resolving regioselectivity ambiguities in related compounds .
  • NMR Spectroscopy : Key signals include the trifluoromethyl (CF₃) group at ~110–120 ppm in ¹⁹F NMR and the α,β-unsaturated proton (J ≈ 15–16 Hz) in ¹H NMR .
  • LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., m/z 259 [M+H]+) confirm molecular weight and purity .

How can researchers address regioselectivity challenges during the acylation steps in synthesizing this compound?

Advanced Research Focus
Regioselectivity issues often arise in pyridine functionalization due to competing reaction sites. Strategies include:

  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., amino or hydroxyl groups) to direct substitution to the desired position .
  • Catalytic Systems : Use palladium catalysts with tailored ligands (e.g., Buchwald-Hartwig conditions) to enhance selectivity in cross-coupling reactions .
  • Reaction Monitoring : Employ HPLC-MS to track intermediate formation and optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • The acrylic acid protons (CH=CH) appear as a doublet of doublets (δ 6.2–7.5 ppm, J ≈ 15–16 Hz).
    • The trifluoromethyl group (CF₃) is observed as a singlet in ¹⁹F NMR (~-60 to -70 ppm) .
  • IR Spectroscopy :
    • Stretching vibrations for the carboxylic acid (O-H: ~2500–3300 cm⁻¹, C=O: ~1680–1720 cm⁻¹) and pyridine ring (C=N: ~1600 cm⁻¹) .
  • Mass Spectrometry :
    • ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., m/z 259 [M+H]+) and fragmentation patterns .

What strategies are effective in resolving data contradictions arising from isomer formation during synthesis?

Advanced Research Focus
Isomerization or byproduct formation can occur during acylation or coupling steps. Mitigation approaches include:

  • Crystallographic Analysis : Single-crystal XRD resolves structural ambiguities, as demonstrated for chidamide isomers .
  • Chromatographic Separation : Use preparative HPLC with chiral columns to isolate enantiomers or regioisomers .
  • Reaction Optimization : Adjust stoichiometry (e.g., excess CDI for selective acylation) or employ low-temperature conditions to suppress side reactions .

What are the best practices for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?

Q. Basic Research Focus

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to slowly reduce solubility and promote crystal growth .
  • Temperature Gradients : Gradual cooling from elevated temperatures (e.g., 50°C to 4°C) enhances crystal lattice formation.
  • SHELX Refinement : Refine XRD data using SHELXL for accurate bond-length and angle calculations, particularly for resolving trifluoromethyl group orientations .

How can computational methods be integrated with experimental data to predict the reactivity of the trifluoromethyl group in further derivatization?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics for trifluoromethyl group transformations.
  • Docking Studies : Evaluate non-covalent interactions (e.g., hydrogen bonding with the carboxylic acid group) to design targeted derivatives .

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